molecular formula C27H21Cl3N4O2 B1607767 Methyl 4-Hydroxy-2,3-dimethylbenzoate CAS No. 5628-56-8

Methyl 4-Hydroxy-2,3-dimethylbenzoate

Cat. No.: B1607767
CAS No.: 5628-56-8
M. Wt: 539.8 g/mol
InChI Key: NZQLAVKOYPQKEZ-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and two methyl groups on the benzene ring, along with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Methyl 4-Hydroxy-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes, fragrances, and polymers.

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and that dust formation should be prevented . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

While there is limited information available on the future directions of “Methyl 4-Hydroxy-2,3-dimethylbenzoate”, it’s worth noting that similar compounds have been studied for their anticancer properties , suggesting potential future research directions in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Hydroxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-Hydroxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoates.

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The hydroxyl group and the ester functional group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 4-hydroxy-3,5-dimethoxybenzoate
  • Methyl 2,3-dimethyl-4-hydroxybenzoate

Comparison: Methyl 4-Hydroxy-2,3-dimethylbenzoate is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For example, the presence of the hydroxyl group at the 4-position and the methyl groups at the 2 and 3 positions can lead to different reactivity patterns compared to compounds with hydroxyl or methyl groups at other positions.

Properties

IUPAC Name

methyl 4-hydroxy-2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTMTNQHJZLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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